5-Bromo-6-fluoro-1H-indole-2-carboxylic acid
Description
5-Bromo-6-fluoro-1H-indole-2-carboxylic acid (CAS: 1781582-42-0) is a halogenated indole derivative characterized by a bromine atom at position 5, a fluorine atom at position 6, and a carboxylic acid group at position 2 of the indole ring . This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting enzymes or receptors where halogen substituents enhance binding affinity or modulate pharmacokinetic properties. Its molecular formula is C₉H₅BrFNO₂, with a molecular weight of 274.05 g/mol. The presence of electron-withdrawing halogens (Br and F) influences its reactivity, solubility, and stability, making it valuable for further functionalization, such as amide bond formation (e.g., in carboxamide derivatives) .
Properties
Molecular Formula |
C9H5BrFNO2 |
|---|---|
Molecular Weight |
258.04 g/mol |
IUPAC Name |
5-bromo-6-fluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5BrFNO2/c10-5-1-4-2-8(9(13)14)12-7(4)3-6(5)11/h1-3,12H,(H,13,14) |
InChI Key |
XCPAAORUBSZRLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=CC(=C1Br)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of bromine and fluorine atoms through electrophilic aromatic substitution reactions. The carboxylic acid group can be introduced via carboxylation reactions.
For instance, the Fischer indole synthesis can be employed to construct the indole core. This involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions . Subsequent bromination and fluorination steps can be carried out using bromine and fluorine reagents under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of 5-Bromo-6-fluoro-1H-indole-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the halogen atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
5-Bromo-6-fluoro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
The structural and functional attributes of 5-bromo-6-fluoro-1H-indole-2-carboxylic acid can be contextualized by comparing it with analogs differing in halogen type, position, or substituents. Below is a detailed analysis supported by data from patents, synthesis studies, and similarity assessments:
Halogen Substitution Patterns
a. Bromo-Chloro Analogs
- 5-Bromo-6-chloro-1H-indole-2-carboxylic acid (CAS: 934660-16-9): Similarity: 0.91 (structural similarity score) . Key Differences: Chlorine at position 6 instead of fluorine. Synthetic Utility: Chloro-substituted analogs are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to chlorine’s compatibility with palladium catalysts .
b. Fluoro-Chloro Positional Isomers
- 7-Bromo-5-chloro-1H-indole-2-carboxylic acid (CAS: 952959-39-6):
Carboxylic Acid Derivatives
a. Ethyl Esters
- Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate (CAS: 1923237-13-1):
b. Carboxamide Derivatives
- 5-Bromo-6-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 74b):
- 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b):
Structural Similarity and Druglikeness
A quantitative comparison of similarity scores (via Tanimoto coefficients) highlights analogs with high structural overlap:
| Compound | CAS Number | Similarity Score | Key Substituent Differences |
|---|---|---|---|
| 5-Bromo-6-fluoro-1H-indole-2-carboxylic acid | 1781582-42-0 | 1.00 (Reference) | — |
| 5-Bromo-6-chloro-1H-indole-2-carboxylic acid | 934660-16-9 | 0.91 | Cl at position 6 |
| 7-Bromo-5-chloro-1H-indole-2-carboxylic acid | 952959-39-6 | 0.89 | Br at 7, Cl at 5 |
| 5-Bromo-1H-indole-2-carboxylic acid | 7254-19-5 | 0.83 | No F or Cl at position 6 |
Data adapted from structural similarity assessments .
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